[1,3]Dioxolo[4,5-f]isobenzofuran
Overview
Description
[1,3]Dioxolo[4,5-f]isobenzofuran is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is a fused-ring system that contains an oxygen atom in each of the two five-membered rings, and it has a molecular formula of C12H6O4.
Mechanism Of Action
The mechanism of action of [1,3]Dioxolo[4,5-f]isobenzofuran is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
Studies have shown that [1,3]Dioxolo[4,5-f]isobenzofuran has a number of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system. Additionally, [1,3]Dioxolo[4,5-f]isobenzofuran has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of [1,3]Dioxolo[4,5-f]isobenzofuran for lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have a high degree of stability, which makes it suitable for use in various experimental conditions. However, one of the limitations of [1,3]Dioxolo[4,5-f]isobenzofuran is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are numerous future directions for research on [1,3]Dioxolo[4,5-f]isobenzofuran. One potential area of focus is the development of new synthetic methods for this compound, which could allow for the production of larger quantities at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of [1,3]Dioxolo[4,5-f]isobenzofuran and its potential applications in various fields. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of its potential use as a drug candidate.
Scientific Research Applications
[1,3]Dioxolo[4,5-f]isobenzofuran has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, [1,3]Dioxolo[4,5-f]isobenzofuran has been studied for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
furo[3,4-f][1,3]benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTLQGCPDRKWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=COC=C3C=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-f]isobenzofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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